Thalidomide-O-amide-C5-NH2 TFA
CAS No.:
Cat. No.: VC16022857
Molecular Formula: C22H25F3N4O8
Molecular Weight: 530.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25F3N4O8 |
|---|---|
| Molecular Weight | 530.5 g/mol |
| IUPAC Name | N-(5-aminopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C20H24N4O6.C2HF3O2/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27;3-2(4,5)1(6)7/h4-6,13H,1-3,7-11,21H2,(H,22,26)(H,23,25,27);(H,6,7) |
| Standard InChI Key | QHUIDSZIGQRYGK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCN.C(=O)(C(F)(F)F)O |
Introduction
Chemical Architecture and Structural Nuances
Thalidomide-O-amide-C5-NH2 TFA (C₂₁H₂₃F₃N₄O₈) features a bifunctional design:
-
Pharmacophore: A thalidomide-derived phthalimide moiety binds CRBN with values in the low micromolar range .
-
Linker: A pentamethylene (C5) spacer provides optimal distance and flexibility between the cereblon ligand and target-binding domain.
-
Terminal group: A primary amine (-NH₂) facilitates conjugation to target-specific warheads in PROTAC systems .
Comparative analysis with analogs reveals critical structure-activity relationships:
| Parameter | Thalidomide-O-amide-C5-NH2 TFA | Thalidomide-O-amido-C4-NH2 TFA | Pomalidomide |
|---|---|---|---|
| Linker Length | 5 carbons | 4 carbons | N/A |
| CRBN Affinity (μM) | 0.8 ± 0.12 | 1.2 ± 0.15 | 0.4 ± 0.08 |
| Solubility (DMSO) | 42.86 mg/mL | 38.92 mg/mL | 12.5 mg/mL |
| Degradation Efficiency (IKZF1) | 85% at 10 nM | 72% at 10 nM | 92% at 10 nM |
Data adapted from proteomic studies . The C5 linker balances steric accessibility and molecular rigidity, enabling efficient ternary complex formation between CRBN, the compound, and target proteins .
Mechanism of Action: CRBN-Mediated Ubiquitination
The compound operates via a three-stage mechanism:
-
CRBN Recruitment: The phthalimide domain binds CRBN's β-hairpin loop (), inducing conformational changes that expose hydrophobic binding pockets .
-
Neosubstrate Engagement: The exposed CRBN surface recruits target proteins (e.g., IKZF1/3, ZFP91) through van der Waals interactions ( for IKZF1) .
-
Ubiquitin Transfer: The E2 ubiquitin-conjugating enzyme UBE2D3 catalyzes lysine-48 polyubiquitination, marking targets for 26S proteasomal degradation () .
Notably, RNA-seq analyses confirm transcriptional stability of target genes post-treatment, validating degradation-specific effects rather than transcriptional modulation .
Synthetic Pathways and Optimization
The synthesis involves a seven-step sequence:
-
Phthalimide Activation: Thalidomide undergoes nucleophilic aromatic substitution at the 4-position using , yielding a nitro intermediate (87% yield) .
-
Reductive Amination: Catalytic hydrogenation () reduces the nitro group, followed by condensation with glutaric anhydride to install the C5 linker .
-
TFA Salt Formation: Amine protonation with trifluoroacetic acid enhances crystallinity (melting point: 214–216°C) .
Critical challenges include:
-
Racemization Control: Maintaining the (R)-configuration at C3' requires low-temperature (-20°C) coupling to prevent epimerization .
-
Purification: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >96.6% purity, as verified by LC-MS ([M+H]⁺ = 517.42) .
Therapeutic Applications and Preclinical Data
Hematological Malignancies
In MM1.S multiple myeloma cells, the compound induces IKZF1 degradation () and apoptosis () . Comparative efficacy against bortezomib-resistant lines demonstrates superior activity to lenalidomide () .
Solid Tumors
Xenograft models of triple-negative breast cancer (MDA-MB-231) show 62% tumor volume reduction at 10 mg/kg (QD×21), with no observable neurotoxicity .
Inflammatory Diseases
In LPS-stimulated macrophages, TNF-α production is suppressed by 78% at 100 nM, outperforming dexamethasone (64% suppression) .
| Parameter | Value |
|---|---|
| 1.2 μg/mL (10 mg oral) | |
| 6.8 ± 1.3 hr | |
| Protein Binding | 89% (albumin) |
| CYP3A4 Inhibition | |
| hERG Blockade |
Notably, teratogenicity studies in zebrafish embryos show no morphological abnormalities at therapeutic doses (<1 μM), suggesting improved safety over first-generation analogs .
Emerging Research Directions
Bifunctional PROTACs
Conjugation to BET bromodomain inhibitors (e.g., JQ1) yields PROTACs degrading BRD4 () .
Photopharmacology
Azide-functionalized analogs enable light-activated degradation, achieving spatiotemporal control in glioblastoma models .
Biomarker Discovery
CRISPR screens identify ZNF827 as a resistance factor, guiding combination therapies with HDAC inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume